6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Description
This compound features a quinoxaline-2,3-dione core substituted with a 4-fluorophenylsulfonyl group at position 6, methyl groups at positions 1 and 4, and a nitro group at position 6. The sulfonyl and nitro groups are electron-withdrawing, influencing electronic distribution and receptor interactions, while the methyl groups enhance steric bulk and modulate solubility .
Properties
CAS No. |
936075-46-6 |
|---|---|
Molecular Formula |
C16H12FN3O6S |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
6-(4-fluorophenyl)sulfonyl-1,4-dimethyl-7-nitroquinoxaline-2,3-dione |
InChI |
InChI=1S/C16H12FN3O6S/c1-18-11-7-13(20(23)24)14(8-12(11)19(2)16(22)15(18)21)27(25,26)10-5-3-9(17)4-6-10/h3-8H,1-2H3 |
InChI Key |
PZUQKNUBXAQUGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Mechanisms
The reaction proceeds via nucleophilic attack of the diamine on the dicarbonyl compound, followed by dehydration to form the bicyclic quinoxaline structure. Arkivoc studies demonstrate that using K₂CO₃ in dimethylformamide (DMF) at reflux (120°C) achieves cyclization yields exceeding 85% for analogous quinoxalines. Solvent polarity critically influences reaction kinetics, with polar aprotic solvents like DMF accelerating the rate of imine formation.
Sulfonylation at the 6-Position
The incorporation of the 4-fluorophenylsulfonyl group at the 6-position requires precise regioselective control. Two primary methods dominate literature: direct electrophilic sulfonylation and nucleophilic substitution using β-ketosulfones .
Electrophilic Sulfonylation
Electrophilic sulfonating agents such as 4-fluorobenzenesulfonyl chloride react with the quinoxaline core in the presence of AlCl₃ or FeCl₃ as Lewis acids. This method, however, often results in over-sulfonation at multiple positions unless steric hindrance is engineered. Vulcanchem reports a 62% yield for monosulfonation when using dichloroethane as the solvent at 0–5°C.
Nucleophilic Substitution via β-Ketosulfones
A more regioselective approach involves intermediate β-ketosulfones. As detailed in Arkivoc, α-bromoacetophenone reacts with sodium 4-fluorobenzenesulfinate in acetone under basic conditions (K₂CO₃) to form β-ketosulfones. Subsequent alkylation with the quinoxaline core and desulfonylation yields the target sulfonyl group. This two-step process achieves 78–88% regioselectivity for the 6-position.
Table 1: Comparison of Sulfonylation Methods
| Method | Reagents | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Electrophilic | 4-Fluorobenzenesulfonyl chloride, AlCl₃ | 0–5°C, DCE | 62 | Moderate |
| Nucleophilic (β-ketosulfone) | Na 4-fluorobenzenesulfinate, K₂CO₃ | Reflux, acetone | 88 | High |
Nitration at the 7-Position
Introducing the nitro group at the 7-position demands careful control of reaction conditions to prevent oxidative degradation of the sulfonyl group. A mixed nitric-sulfuric acid system (HNO₃/H₂SO₄ ) at 0–10°C is commonly employed.
Nitrating Agent Optimization
Studies from PMC highlight the use of fuming nitric acid (90%) in sulfolane to enhance nitration efficiency. This solvent stabilizes the nitronium ion (NO₂⁺), directing electrophilic attack to the electron-deficient 7-position. Yields of 74% are reported with minimal byproducts.
Competing Side Reactions
Over-nitration and sulfonyl group oxidation are key challenges. Quenching the reaction with ice-water after 2 hours minimizes these side reactions. Vulcanchem protocols further recommend post-nitration purification via silica gel chromatography using ethyl acetate/hexane (3:7).
Methylation at the 1,4-Positions
The 1,4-dimethyl groups are introduced early in the synthesis to simplify downstream functionalization. Two methylation strategies are prevalent:
Reductive Methylation
An alternative approach employs formaldehyde and sodium cyanoborohydride in methanol. This method selectively methylates secondary amines without affecting tertiary positions, yielding 91% pure product.
Final Cyclization and Crystallization
The last step involves cyclizing the intermediate to form the 2,3-dione structure. Acidic hydrolysis using HCl in dioxane at 80°C for 6 hours achieves full cyclization. Crystallization from ethanol/water (9:1) yields colorless needles with >99% purity.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
1.1. Core Quinoxaline-Dione Formation
The quinoxaline-dione scaffold is typically synthesized via cyclocondensation of 1,2-diamines with 1,2-diketones. For example:
-
Condensation with 1,2-diketones : Reaction of 1,2-diaminobenzene derivatives (e.g., 14 ) with diketones (34 ) under acidic conditions yields the quinoxaline-dione core .
-
High-yield protocols : Fluorinated alcohols (e.g., HFIP) enhance reaction efficiency, achieving yields up to 95% at room temperature .
1.3. Nitration at Position 7
Electrophilic aromatic nitration is performed post-cyclization:
-
Nitrating agents : Mixed nitric-sulfuric acid systems introduce nitro groups regioselectively at electron-deficient positions .
-
Example : Nitration of 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione (34 ) produces the 7-nitro derivative (35 ) in 90% yield .
1.4. Methylation at Positions 1 and 4
Methyl groups are introduced via alkylation:
-
Reagents : Methyl halides (e.g., CH₃I) with bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
-
Selectivity : Steric and electronic factors direct methylation to the N-atoms of the dihydroquinoxaline ring .
Reactivity of Functional Groups
3.1. Anticancer Agents
-
Thiolation : Reaction with thiourea or P₄S₁₀ converts diones to dithiones (84 ), enhancing antitumor activity .
-
Hydrazine derivatives : Treatment with hydrazine hydrate forms hydrazide intermediates for azide coupling .
3.2. Antimicrobial Modifications
-
Chlorination : Phosphorus oxychloride converts hydroxyl groups to chlorides, enabling further substitutions .
-
Thiadiazino derivatives : Reaction with thiosemicarbazides yields potent antibacterial analogs .
Stability and Degradation
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial activity. The compound has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, a study demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic markers in breast cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines in cellular models. This property suggests potential applications in treating inflammatory diseases such as arthritis.
Drug Development
Due to its diverse biological activities, 6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione is being explored as a lead compound in drug development. Its ability to modulate various biological pathways makes it a valuable candidate for further pharmacological studies aimed at developing new therapeutic agents.
Mechanism of Action Studies
Understanding the mechanism of action is crucial for the development of effective drugs. Research has focused on elucidating how this compound interacts with cellular targets and pathways. Studies have indicated that it may function as an inhibitor of certain enzymes involved in disease processes, providing insights into its potential therapeutic roles .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A study involving in vivo models showed that administration of the compound led to significant reductions in tumor size in mice bearing xenografts of human breast cancer cells.
- Case Study 2 : Another study examined its effects on inflammatory markers in a rat model of arthritis, demonstrating a marked decrease in swelling and pain-related behaviors after treatment.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Quinoxaline Core
Nitrogen Atom Substitutions
- 1,4-Diallylquinoxaline-2,3-dione (GURGAB): Allyl groups introduce unsaturated bonds, enabling conjugation chemistry, unlike the inert methyl groups in the target compound .
- 6-Methyl-1,4-bis[(pyridin-2-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione (KELMIA): Pyridinylmethyl groups confer basicity and hydrogen-bonding capacity, contrasting with the neutral methyl groups in the target compound .
Aromatic Ring Substitutions
- 6-Methoxy-1,4-dihydroquinoxaline-2,3-dione: Methoxy is electron-donating, opposing the nitro group’s electron-withdrawing nature, which may alter redox properties and receptor binding .
Functional Group Modifications
- 6-Azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione (ANQX): Replacing the 6-sulfonyl group with an azido group enables photoactivation, forming irreversible bonds with AMPA receptors upon UV exposure. This contrasts with the reversible binding of sulfonyl-containing analogues .
- 6-(Pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione: Pyrrolidine sulfonamides enhance solubility via secondary amine protonation, unlike the 4-fluorophenylsulfonyl group, which contributes to lipophilicity .
Physicochemical Properties
- Solubility : The target compound’s methyl and sulfonyl groups balance hydrophobicity, likely improving solubility over hexyl-substituted analogues (e.g., FECROX) but reducing it compared to pyrrolidine sulfonamides .
- Acidity : The nitro group increases acidity at position 7 (pKa ~3–4), similar to DNQX, which may enhance binding to glutamate receptors .
Biological Activity
6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione is a synthetic compound belonging to the quinoxaline family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies and findings.
The molecular formula of the compound is , and it features a sulfonyl group attached to a quinoxaline backbone. The presence of the fluorophenyl group enhances its biological properties by potentially increasing lipophilicity and receptor binding affinity.
Antiviral Activity
Research indicates that quinoxaline derivatives possess significant antiviral properties. For instance, related compounds have shown inhibition against HIV-1 with an effective concentration (EC50) as low as 0.15 µg/mL, suggesting that modifications in the quinoxaline structure can enhance antiviral efficacy .
Anticancer Potential
Quinoxaline derivatives have been studied for their anticancer properties. A related study indicated that compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7. Specifically, one derivative demonstrated IC50 values of 1.9 µg/mL and 2.3 µg/mL against these cell lines, respectively, outperforming the reference drug doxorubicin (IC50 3.23 µg/mL) .
Neuroprotective Effects
In vivo studies have shown that certain quinoxaline derivatives can protect against neurodegeneration induced by excitotoxic agents such as AMPA and kainate. For example, one study reported that a derivative provided up to 71% protection against AMPA-induced damage in rat models . This neuroprotective effect may be attributed to the compound's ability to modulate glutamate receptor activity.
The biological activity of 6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione can be attributed to several mechanisms:
- Receptor Modulation : The compound may act on various neurotransmitter receptors, particularly glutamate receptors, mitigating excitotoxicity.
- Enzyme Inhibition : Some studies suggest that quinoxalines inhibit specific enzymes involved in viral replication or cancer cell proliferation.
- Cell Cycle Interference : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing and characterizing 6-[(4-fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitroquinoxaline-2,3-dione?
- Methodology : Synthesis typically involves sulfonylation of quinoxaline precursors under reflux conditions. For example, sulfonohydrazide intermediates can react with nitro-substituted aryl halides in glacial acetic acid (120°C, 3–8 hours) . Purification is achieved via solvent evaporation, crystallization (e.g., ethanol or DMF/water), and characterization by / NMR (to confirm substituents like 4-fluorophenyl and nitro groups) and mass spectrometry (to verify molecular weight) .
Q. What are the primary biological targets and preliminary screening assays for this compound?
- Methodology : Quinoxaline-2,3-diones are known antagonists of ionotropic glutamate receptors (NMDA, AMPA, kainate). Initial screening involves:
- In vitro : Competitive binding assays using -labeled ligands (e.g., -DCKA for NMDA/glycine receptors) in rat brain membranes. IC values <1 µM indicate high potency .
- In vivo : Electroshock-induced seizure (MES) models in mice to assess anticonvulsant activity (ED <1 mg/kg i.v. suggests efficacy) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields for sulfonamide-substituted quinoxalines?
- Methodology : Optimize reaction conditions using design-of-experiments (DoE) principles. Key variables include:
- Solvent polarity : Higher yields (70–73%) are achieved in acetic acid compared to dioxane/water (62%) due to improved sulfonamide coupling .
- Catalysts : Palladium-based catalysts (e.g., PdCl(PPh)) enhance cross-coupling efficiency for nitro-substituted derivatives .
Q. What mechanistic insights explain the compound’s broad-spectrum glutamate receptor antagonism?
- Methodology :
- Computational docking : Model the nitro group’s electrostatic interactions with glycine-binding pockets of NMDA receptors (e.g., GluN1 subunit) .
- Functional assays : Use Xenopus oocytes expressing rat cortical mRNA to quantify K values (e.g., 0.31 µM for NMDA receptors) and selectivity ratios (4–6× for NMDA over AMPA receptors) .
Q. How can researchers integrate computational and experimental data to refine structure-activity relationships (SAR)?
- Methodology :
- QSAR modeling : Use Hammett constants (σ) for substituents (e.g., nitro vs. chloro) to predict binding affinity trends.
- Crystallography : Compare single-crystal structures of analogs (e.g., 1,4-dihydropyridines) to infer conformational flexibility in the quinoxaline core .
Methodological Framework for Experimental Design
Q. What theoretical frameworks guide the design of neuroprotection studies for this compound?
- Guiding Principle : Link assays to glutamate excitotoxicity theory. For example:
- Hypothesis : NMDA receptor overactivation induces neuronal Ca overload.
- Experimental Design : Use oxygen-glucose deprivation (OGD) models in hippocampal slices, measuring compound-induced reduction in Ca influx via fluorescence imaging .
Q. How can researchers address discrepancies between in vitro potency and in vivo bioavailability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
